

Erythromycin A dihydrate chemical and physical properties

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Compound of Interest

Compound Name: Erythromycin A dihydrate

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Erythromycin A Dihydrate: A Technical Guide

Erythromycin A dihydrate is a well-established macrolide antibiotic, a class of drugs known for their broad-spectrum antimicrobial activity. Produced by the actinomycete Streptomyces erythreus, it is a crucial active pharmaceutical ingredient (API) in treating a variety of bacterial infections.[1] Its efficacy extends to both Gram-positive and Gram-negative bacteria.[2] Beyond its primary antibacterial role, Erythromycin also exhibits notable anti-inflammatory and immunomodulatory effects.[3][4]

This guide provides an in-depth overview of the core chemical and physical properties of **Erythromycin A dihydrate**, tailored for researchers, scientists, and professionals in drug development. It details its mechanism of action, physicochemical characteristics, stability profile, and the experimental methodologies used for its characterization.

Chemical Properties and Identifiers

Erythromycin A is the main active component in commercial erythromycin mixtures.[5] The dihydrate form is the commonly available commercial version.[5]



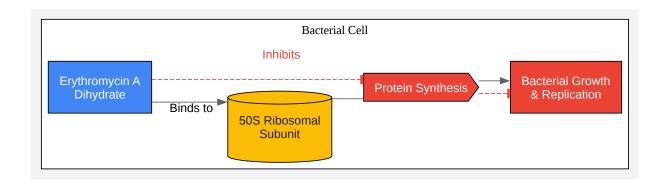
Identifier	Value	Source
IUPAC Name	(3R,4S,5S,6R,7R,9R,11R,12R, 13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate	[6]
CAS Number	59319-72-1	[6][7][8]
Molecular Formula	C37H71NO15 (or C37H67NO13·2H2O)	[6][8]
Molecular Weight	769.96 g/mol	[6][8]
InChI	InChl=1S/C37H67NO13.2H2O /c1-14-25- 37(10,45)30(41)20(4)27(39)18 (2)16-35(8,44)32(51-34- 28(40)24(38(11)12)15- 19(3)47- 34)21(5)29(22(6)33(43)49- 25)50-26-17-36(9,46- 13)31(42)23(7)48-26;;/h18- 26,28-32,34,40-42,44-45H,14- 17H2,1- 13H3;2*1H2/t18-,19-,20+,21+, 22-,23+,24+,25-,26+,28-,29+,3 0-,31+,32-,34+,35-,36-,37-;;/m 1/s1	[6]
InChlKey	IWGQNYZQLVGGCS- INORWZNNSA-N	[6][7]



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Mechanism of Action

Antibacterial Activity: Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[4][9] It binds specifically to the 23S ribosomal RNA molecule within the 50S subunit of the bacterial ribosome.[4][10] This binding action blocks the translocation step of protein synthesis, preventing the growing peptide chain from moving from the A-site to the P-site on the ribosome.[2] This effectively halts the production of essential bacterial proteins, thereby preventing the bacteria from multiplying.[4] Human cells are unaffected because their ribosomes are structurally different (40S and 60S subunits) and lack the 50S subunit targeted by erythromycin.[4]



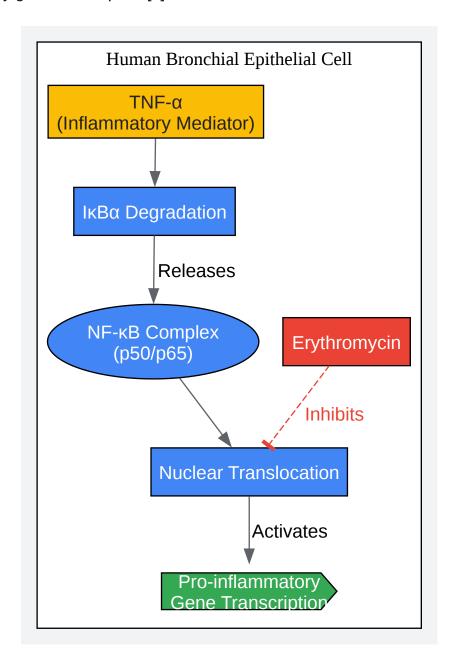
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Antibacterial mechanism of Erythromycin A.

Anti-Inflammatory Activity: Erythromycin also possesses anti-inflammatory properties, which are thought to be independent of its antibacterial action.[3] Studies suggest that it can inhibit



the activation of Nuclear Factor-κB (NF-κB), a key transcription factor in the inflammatory response.[3] The proposed mechanism involves an interaction with the NF-κB signaling pathway downstream of the degradation of its inhibitor, IκBα. This results in the suppression of pro-inflammatory gene transcription.[3]



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Proposed anti-inflammatory pathway of Erythromycin.

Physical and Crystallographic Properties



The physical state of an API is critical for formulation and bioavailability. **Erythromycin A dihydrate** exists as a white or slightly yellow crystalline powder.[11] It is known to be slightly hygroscopic.

Property	Value	Source	
Appearance	White or slightly yellow crystalline powder	[11]	
Melting Point	138-140 °C (hydrate); 197.6 °C	[7][12]	
Boiling Point	818.4 °C at 760 mmHg	[7][13]	
Aqueous Solubility	Poorly soluble (~0.15 - 2 mg/mL)	[2][14][15]	
Solubility in Organic Solvents	Freely soluble in ethanol, acetone, chloroform	[2][16]	
Crystal System	Orthorhombic	[5][17]	
Space Group	P 21 21 21	[5][6][17]	
Unit Cell Parameters	a = 9.1829 Å, b = 9.6316 Å, c = 47.151 Å, α=β=y=90°	[6]	

Solubility Profile

Erythromycin A dihydrate is classified as a Biopharmaceutical Classification System (BCS) class II drug, characterized by low aqueous solubility and high permeability.[14] Its solubility is temperature-dependent and varies significantly across different solvents.

- In Water: The solubility of **erythromycin A dihydrate** in pure water shows an inverse relationship with temperature, decreasing as the temperature rises.[16]
- In Organic Solvents: In solvents like pure acetone, solubility increases rapidly with rising temperatures.[16]
- In Binary Mixtures: In acetone-water mixtures, the solubility generally increases with temperature when the mole fraction of water is below 0.9290. At a fixed temperature,



solubility decreases as the water content in the mixture increases.[16]

Stability and Hygroscopicity

The stability of Erythromycin is influenced by temperature, humidity, and pH.[18]

- Thermal Stability: Accelerated stability studies show that Erythromycin A content remains largely unchanged when stored at 25°C for up to 6 months.[19] However, a slight decrease is observed at higher temperatures like 40°C and 50°C over 3 to 6 months, with a corresponding slight increase in impurities.[19] It is recommended that tablets be stored below 40°C in a cool, dry place.[20]
- Hygroscopicity: Erythromycin A dihydrate is slightly hygroscopic.[11] Solid-state
 investigations have focused on its structure, NMR spectroscopy, and hygroscopicity to
 understand its physical properties.[6] The conversion of the dihydrate to the anhydrate form
 can occur through a noncrystalline intermediate.[21]

Experimental Protocols

A thorough characterization of an API requires a suite of analytical techniques. The following sections detail common experimental protocols used to determine the physicochemical properties of **Erythromycin A dihydrate**.

Protocol 1: Solubility Determination by Laser Monitoring

This synthetic method is used to measure solubility in various pure and binary solvent systems across a range of temperatures.[14][16]

- Preparation: An excess amount of Erythromycin A dihydrate is added to a known composition of the solvent in a sealed vessel.
- Equilibration: The mixture is placed in a thermostatic bath and stirred continuously to create a slurry.
- Heating and Monitoring: The temperature of the slurry is gradually increased at a controlled rate. A laser beam is passed through the vessel.



- Endpoint Detection: The point at which the solid phase completely dissolves, indicated by a sharp change in laser light transmission, is recorded as the equilibrium solubility temperature for that specific concentration.
- Data Correlation: The experiment is repeated for different concentrations to generate a solubility curve. The data is often correlated using semi-empirical equations like the modified Apelblat equation.[16]

Protocol 2: Accelerated Stability Study by HPLC

This protocol assesses the chemical stability of the API under stressed conditions to predict its shelf-life.[18][19]

- Sample Preparation: **Erythromycin A dihydrate** samples are sealed in vials.
- Storage: Vials are stored in climatic chambers under various conditions (e.g., 25°C/60% RH, 40°C/75% RH, 50°C) for specified durations (e.g., 1, 3, 6 months). Control samples are kept at -20°C.[19]
- Analysis: At each time point, the content of Erythromycin A and the presence of degradation products are quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often with UV detection as specified in pharmacopoeias.[18]
- Evaluation: A significant change is typically defined as a >10% loss of the active ingredient from its initial value. The increase in specific impurities is also monitored against established limits.[18][19]

Protocol 3: Solid-State Characterization

A combination of thermoanalytical and crystallographic techniques is used to characterize the solid form of the API.[21][22]

- X-Ray Powder Diffraction (XRPD): This is the primary technique to identify the crystalline form (e.g., dihydrate, monohydrate, anhydrate) and determine its crystal structure, including space group and unit cell dimensions.[5][21]
- Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect phase transitions or dehydration events by measuring changes in heat flow as the



sample is heated.

- Thermogravimetric Analysis (TGA): TGA measures the change in mass of the sample as a function of temperature. It is used to quantify the water content in hydrates and assess thermal stability.[21]
- Infrared (IR) Spectroscopy: IR spectra provide a molecular fingerprint and can be used to identify the substance and characterize different solid forms.[21]

Typical workflow for API characterization.

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